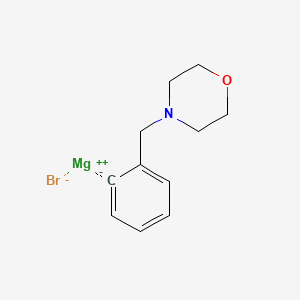

magnesium;4-(phenylmethyl)morpholine;bromide

Description

Significance of Aryl Organomagnesium Reagents in Carbon-Carbon Bond Formation

Aryl organomagnesium reagents, a key class of Grignard reagents, are instrumental in forging carbon-carbon bonds, a cornerstone of molecular construction in organic chemistry. cdnsciencepub.com These reagents, with the general structure Ar-Mg-X (where Ar represents an aryl group and X a halogen), function as potent nucleophiles, readily donating an aryl group to a wide array of electrophilic partners. fishersci.comraena.ai This reactivity is particularly crucial for assembling biaryl structures, which are prevalent in numerous biologically active compounds and advanced materials. nih.gov

The utility of aryl Grignard reagents is further highlighted in their application in transition metal-catalyzed cross-coupling reactions. A prime example is the Kumada-Corriu coupling, where an aryl Grignard reagent couples with an organic halide, typically catalyzed by nickel or palladium complexes. nih.gov This method has proven to be a robust and versatile tool for synthesizing a variety of complex aromatic structures. Moreover, their utility extends to addition reactions with carbonyl compounds to produce secondary and tertiary alcohols, and in the synthesis of aromatic ketones, underscoring their broad applicability in organic synthesis. raena.aimdpi.com

The Role of Directed Metalation Strategies in Aromatic Functionalization

Directed ortho-metalation (DoM) stands out as a transformative strategy for the regioselective functionalization of aromatic compounds. nih.govnumberanalytics.com This technique circumvents the limitations of traditional electrophilic aromatic substitution, which often yields a mixture of ortho, meta, and para isomers based on the inherent electronic properties of the substrate. In a DoM reaction, a directing metalation group (DMG) present on the aromatic ring coordinates to a metalating agent, such as an organolithium or an organomagnesium compound. wikipedia.org This coordination brings the metalating agent into close proximity to the ortho-hydrogen, facilitating its abstraction and the formation of a carbon-metal bond at that specific location. wikipedia.orgbaranlab.org

The resulting ortho-metalated aryl species is a versatile intermediate that can be treated with various electrophiles to introduce a wide range of functional groups with exceptional regiocontrol. nih.govorganic-chemistry.org This has greatly simplified the synthesis of intricately substituted aromatic molecules that were previously difficult to access. The choice of the directing group is critical, as its ability to coordinate with the metalating agent dictates the efficiency and success of the reaction. baranlab.orgnih.gov

Overview of N-Heterocyclic Directing Groups in Ortho-Metalation

Nitrogen-containing heterocycles are highly effective directing groups for ortho-metalation reactions. The lone pair of electrons on the nitrogen atom allows for strong coordination with the metal center of the metalating agent, which is the key to their directing ability. nih.gov A diverse range of N-heterocyclic groups, such as pyridyl and oxazolinyl, have been successfully utilized in this capacity. uwindsor.ca

The morpholinyl group, in particular, has emerged as a powerful and reliable directing group. The oxygen and nitrogen atoms within the morpholine (B109124) ring can chelate to the metal, providing a stable pre-metalation complex that strongly favors deprotonation at the ortho-position. The use of magnesium-based reagents, such as Grignard reagents or magnesium amides, in conjunction with these directing groups is increasingly favored. These reagents are often milder and exhibit greater tolerance for other functional groups on the molecule compared to their highly reactive organolithium counterparts, thereby expanding the scope of DoM to more complex and sensitive substrates.

Research Trajectories and Potential of (2-(4-Morpholinylmethyl)Phenyl)Magnesium in Advanced Synthesis

The compound (2-(4-Morpholinylmethyl)Phenyl)Magnesium is a quintessential example of a functionalized Grignard reagent prepared via a directed ortho-metalation strategy. In this case, the morpholinylmethyl substituent directs the magnesiation to the adjacent ortho-position on the phenyl ring. The resulting organometallic compound is a stable and highly useful building block for further synthetic transformations.

Current research is focused on broadening the synthetic applications of this and related reagents. This includes exploring their reactions with a more diverse set of electrophiles to create novel and structurally complex aromatic compounds. There is also significant interest in utilizing these pre-functionalized Grignard reagents in transition-metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. The stability and defined reactivity of (2-(4-Morpholinylmethyl)Phenyl)Magnesium make it a valuable tool for developing more efficient and selective synthetic routes. Its potential lies in its capacity to act as a key intermediate in the streamlined synthesis of complex molecules, which is of particular importance in the fields of medicinal chemistry and materials science where precise molecular architecture is crucial.

Interactive Data Table: Reactivity of Aryl Magnesium Reagents

| Reagent Type | Electrophile | Product Type | Catalyst (if any) |

| Aryl-MgX | R-X (Organic Halide) | Ar-R (Biaryl/Alkylated Arene) | Ni or Pd complexes |

| Aryl-MgX | Aldehyde (R'CHO) | Ar-CH(OH)-R' (Secondary Alcohol) | None |

| Aryl-MgX | Ketone (R'COR'') | Ar-C(OH)R'R'' (Tertiary Alcohol) | None |

| Aryl-MgX | CO2, then H3O+ | Ar-COOH (Carboxylic Acid) | None |

| Aryl-MgX | Ester (R'COOR'') | Ar-COR' (Ketone) | None |

Properties

CAS No. |

480424-77-9 |

|---|---|

Molecular Formula |

C11H14BrMgNO |

Molecular Weight |

280.44 g/mol |

IUPAC Name |

magnesium;4-(phenylmethyl)morpholine;bromide |

InChI |

InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |

InChI Key |

NWGRMLFTJZVEAO-UHFFFAOYSA-M |

Canonical SMILES |

C1COCCN1CC2=CC=CC=[C-]2.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 4 Morpholinylmethyl Phenyl Magnesium

Preparation of (2-(4-Morpholinylmethyl)Phenyl)Magnesium through Direct Magnesium Insertion

The classical approach to Grignard reagent formation involves the direct reaction of an organic halide with magnesium metal. libretexts.org This method is atom-economical and utilizes readily available starting materials. uclm.es For the synthesis of (2-(4-Morpholinylmethyl)Phenyl)Magnesium, the precursor would be an appropriate 2-(4-Morpholinylmethyl)phenyl halide. nih.gov

The reaction between an aryl halide and magnesium is a heterogeneous process that often requires an initial activation step to remove the passivating oxide layer from the metal surface. youtube.com Without activation, an induction period is common, and in some cases, the reaction may fail to initiate altogether.

Magnesium Activation: Several methods are employed to activate the magnesium turnings:

Chemical Activation: A small amount of an activator like iodine, 1,2-dibromoethane, or methyl iodide can be added. youtube.com These reagents react with the magnesium surface to expose fresh, reactive metal.

Mechanical Activation: Physical methods such as stirring the magnesium turnings vigorously to break them apart or using ultrasound (sonication) can effectively disrupt the oxide layer and initiate the reaction. youtube.com

Highly Reactive Magnesium: For particularly challenging substrates, highly reactive magnesium, often prepared by the reduction of magnesium salts like MgCl₂, can be used. unl.edu

Reaction Conditions: The formation of Grignard reagents is a highly exothermic reaction. youtube.com Therefore, careful control of the reaction temperature is crucial to prevent side reactions, such as Wurtz coupling, and to manage the boiling of low-boiling point solvents like diethyl ether. orgsyn.org The reaction is typically initiated at room temperature, and the rate is controlled by the dropwise addition of the halide solution, often allowing the solvent to reflux gently from the heat of the reaction. youtube.com Once the initial exothermic phase subsides, gentle heating may be applied to ensure the reaction goes to completion.

Table 1: Optimization of Direct Magnesium Insertion Conditions

| Parameter | Condition/Method | Rationale & Impact | Reference |

|---|---|---|---|

| Activation | Iodine crystal, 1,2-dibromoethane | Chemical activation exposes a fresh magnesium surface, reducing or eliminating the induction period. | youtube.com |

| Activation | Sonication | Mechanical agitation that cleans the metal surface and promotes initiation, especially for reluctant reactions. | youtube.com |

| Temperature | Initiation at room temperature, then gentle reflux | The reaction is exothermic; controlling the addition rate of the halide maintains a steady reflux. External heating may be needed for completion. | youtube.com |

| Addition Rate | Slow, dropwise addition of halide solution | Controls the reaction rate and temperature, minimizing side reactions like homo-coupling. | orgsyn.org |

The choice of solvent is critical in Grignard reagent synthesis. The solvent must be aprotic and capable of solvating and stabilizing the organomagnesium species. wikipedia.org Ethers are the most common solvents due to the ability of their lone-pair electrons to coordinate with the electron-deficient magnesium center, forming a stabilizing complex. libretexts.org

Tetrahydrofuran (B95107) (THF): THF is a highly effective solvent for Grignard reagent formation. orgsyn.org Its higher boiling point (66 °C) compared to diethyl ether allows for reactions to be conducted at higher temperatures, which can be beneficial for less reactive halides. orgsyn.org Its strong solvating ability helps to keep the Grignard reagent in solution, which is particularly important for complex reagents like (2-(4-Morpholinylmethyl)Phenyl)Magnesium. The commercial availability of this specific reagent in a THF solution underscores its suitability. nih.govfishersci.com

Diethyl Ether (Et₂O): Diethyl ether is another traditional solvent for Grignard reactions. wikipedia.org Its low boiling point (34.6 °C) makes it easy to remove after the reaction, but also means the reaction must be run at a lower temperature, which can slow down the rate of formation. youtube.com While effective, some Grignard reagents may have lower solubility in diethyl ether compared to THF.

Table 2: Influence of Solvent on Grignard Formation

| Solvent | Boiling Point | Key Characteristics | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | 66 °C | Excellent solvating power, stabilizes the Grignard reagent, allows for higher reaction temperatures. Often the solvent of choice. | libretexts.orgorgsyn.org |

| Diethyl Ether (Et₂O) | 34.6 °C | Traditional solvent, lower boiling point requires careful temperature control, easy to remove post-reaction. | youtube.comwikipedia.org |

The synthesis of the starting material, 2-(4-Morpholinylmethyl)phenyl halide, is a crucial preliminary step. A plausible route involves the reaction of a 2-halobenzyl halide (e.g., 2-bromobenzyl bromide) with morpholine (B109124) via nucleophilic substitution.

The choice of the halogen atom on the aromatic ring significantly impacts the rate of Grignard reagent formation. The reactivity of the C-X bond towards magnesium insertion follows the order: I > Br > Cl >> F. libretexts.org

Aryl Iodides: React most readily but are often more expensive and less stable.

Aryl Bromides: Represent a good compromise of reactivity and cost, making them the most commonly used precursors for Grignard synthesis. wikipedia.org The precursor for (2-(4-Morpholinylmethyl)Phenyl)Magnesium bromide would be 1-bromo-2-(morpholinomethyl)benzene.

Aryl Chlorides: Are less reactive and often require more forcing conditions, such as higher temperatures and the use of THF as a solvent, to form the corresponding Grignard reagent. researchgate.net

Halogen-Magnesium Exchange Protocols for (2-(4-Morpholinylmethyl)Phenyl)Magnesium

An alternative to direct insertion is the halogen-magnesium exchange reaction. This is a homogeneous reaction that often proceeds under milder conditions (low temperatures) and can exhibit greater tolerance for other functional groups within the molecule. clockss.orgsigmaaldrich.com The reaction involves treating an aryl halide with a pre-formed organomagnesium reagent, typically an alkylmagnesium halide. harvard.edu

In halogen-magnesium exchange reactions, the reactivity trend of aryl halides is similar to that of direct insertion, with aryl iodides being significantly more reactive than aryl bromides. clockss.org This high reactivity allows iodine-magnesium exchanges to be performed at very low temperatures (e.g., -78 °C), which is advantageous for preserving sensitive functional groups. clockss.org Aryl bromides can also undergo exchange, but typically require higher temperatures or more reactive exchange reagents. clockss.org The presence of the ortho-morpholinylmethyl group can potentially influence the reaction's regioselectivity through chelation assistance, directing the exchange to the ortho-halogen. harvard.edu

Table 3: Reactivity of Aryl Halide Precursors for Halogen-Magnesium Exchange

| Precursor | Relative Reactivity | Typical Conditions | Reference |

|---|---|---|---|

| Aryl Iodide | High | Fast exchange, often occurs at low temperatures (-78 °C to 0 °C). | clockss.org |

| Aryl Bromide | Moderate | Slower exchange, may require higher temperatures or more reactive exchange reagents (e.g., iPrMgCl·LiCl). | clockss.org |

The choice of the exchange reagent is critical for a successful transformation. Simple alkylmagnesium halides are effective, with their reactivity being temperature-dependent. harvard.edu

Isopropylmagnesium Halides: Reagents such as isopropylmagnesium chloride (i-PrMgCl) and isopropylmagnesium bromide (i-PrMgBr) are commonly used for halogen-magnesium exchanges. harvard.edu

"Turbo-Grignard" Reagents: A significant advancement in this area is the use of i-PrMgCl·LiCl, often called a "turbo-Grignard" reagent. The presence of lithium chloride breaks up magnesium aggregates and increases the solubility and reactivity of the organomagnesium species, allowing for Br-Mg exchanges to occur rapidly at lower temperatures than with i-PrMgCl alone. clockss.orgnih.gov This enhanced reactivity is particularly useful for preparing highly functionalized Grignard reagents.

Dialkylmagnesium Reagents: Compounds like dibutylmagnesium (B73119) (Bu₂Mg) can also be employed in exchange reactions. nih.gov

Table 4: Common Reagents for Halogen-Magnesium Exchange

| Reagent | Description | Advantages | Reference |

|---|---|---|---|

| i-PrMgCl | Isopropylmagnesium chloride | Commercially available, effective for I/Mg and some Br/Mg exchanges. | harvard.edu |

| i-PrMgCl·LiCl | "Turbo-Grignard" | Greatly accelerates the rate of Br/Mg and I/Mg exchange, allowing for milder conditions and broader functional group tolerance. | clockss.orgnih.gov |

| s-BuMgCl | sec-Butylmagnesium chloride | Used for double exchange reactions in some heterocyclic systems. | clockss.org |

Directed Ortho-Metalation (DoM) Strategies Utilizing the Morpholinylmethyl Moiety

Directed ortho-metalation (DoM) stands as a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position. nih.govfigshare.com The resulting organometallic species can then be trapped with various electrophiles.

Assessment of the Morpholinylmethyl Group as a Directing Metalation Group (DMG)

The morpholinylmethyl group, a tertiary amine substituent, serves as an effective directing group for the ortho-metalation of a phenyl ring. wikipedia.org Its efficacy stems from the ability of the nitrogen atom to coordinate with the metal center of the base, thereby positioning the base in close proximity to the ortho-protons and facilitating their abstraction. baranlab.orgchemeurope.com This coordination creates a temporary five- or six-membered ring-like transition state, which significantly lowers the activation energy for the deprotonation at the ortho-position compared to other positions on the aromatic ring.

The formation of (2-(4-Morpholinylmethyl)Phenyl)Magnesium is typically achieved using a strong, non-nucleophilic magnesium amide base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). organic-chemistry.org The use of such bases is crucial to avoid nucleophilic attack on the benzylic position of the substrate, N-benzylmorpholine. The reaction involves the deprotonation of the ortho-carbon, leading to the formation of the desired aryl magnesium species. The presence of lithium chloride in these bases helps to break up magnesium amide aggregates and increases the reactivity of the base.

Key factors influencing the success of the directed ortho-metalation include the choice of solvent, typically an ether like tetrahydrofuran (THF), and the reaction temperature. While many ortho-lithiations require cryogenic temperatures, the use of TMP-magnesium bases can often allow for reactions to be conducted at more convenient temperatures, sometimes even at room temperature. nih.gov

Comparison with Alternative Directing Groups for Aryl Magnesium Species

The morpholinylmethyl group is one of many directing groups used in DoM. The choice of DMG can significantly impact the efficiency and regioselectivity of the metalation. A comparison with other common DMGs reveals the relative strengths and weaknesses of the morpholinylmethyl moiety. The directing ability of these groups is often ranked based on their capacity to coordinate the metal and to increase the acidity of the ortho-protons through inductive effects. baranlab.orgorganic-chemistry.org

Generally, amide and carbamate (B1207046) groups are considered very strong DMGs. organic-chemistry.orgnih.gov Alkoxy and tertiary amine groups are typically ranked as moderate to strong directors. wikipedia.org The table below provides a qualitative comparison of various directing groups.

Comparison of Common Directing Metalation Groups (DMGs)

| Directing Group | Structural Formula | Relative Directing Ability | Key Features |

|---|---|---|---|

| Amide | -CONR₂ | Strong | Powerful coordinating ability via the carbonyl oxygen. Strong electron-withdrawing effect. |

| O-Carbamate | -OCONR₂ | Strong | Excellent coordinating ability and can be easily converted to a hydroxyl group. nih.gov |

| Morpholinylmethyl | -CH₂-N(CH₂CH₂)₂O | Moderate to Strong | Good coordinating ability through the tertiary nitrogen. The morpholine oxygen can also participate in coordination. Sterically accessible ortho-protons. |

| Dimethylaminomethyl | -CH₂NMe₂ | Moderate to Strong | Similar to morpholinylmethyl but with potentially different steric and electronic properties. |

| Methoxy | -OCH₃ | Moderate | A classic DMG, coordinating through the oxygen atom. wikipedia.org |

| Sulfonamide | -SO₂NR₂ | Strong | Strong coordination and activation through the sulfonyl group. |

The morpholinylmethyl group offers a balance of good coordinating ability and steric accessibility, making it a reliable choice for directing ortho-magnesiation. Unlike amide or carbamate groups, it is less prone to nucleophilic attack by the organometallic base.

One-Pot Metalation-Transmetalation Sequences for Enhanced Functional Group Tolerance

While Grignard reagents are powerful nucleophiles, their high reactivity can be a limitation when other sensitive functional groups are present in the reaction mixture. To address this, one-pot metalation-transmetalation sequences can be employed. This strategy involves the initial formation of the (2-(4-Morpholinylmethyl)Phenyl)Magnesium reagent, which is then immediately transmetalated with a salt of a less electropositive metal, such as zinc or copper.

This in-situ transmetalation generates a more functionally tolerant organozinc or organocopper reagent. These reagents are generally less reactive towards esters, ketones, and nitriles than their magnesium counterparts, allowing for selective reactions with more reactive electrophiles like acyl chlorides or in transition-metal-catalyzed cross-coupling reactions. baranlab.org

A typical one-pot sequence would involve:

Ortho-magnesiation: Reaction of N-benzylmorpholine with TMPMgCl·LiCl in THF to form (2-(4-Morpholinylmethyl)Phenyl)Magnesium.

Transmetalation: Addition of a solution of ZnCl₂ or CuCN·2LiCl to the freshly prepared Grignard reagent.

Reaction with Electrophile: Introduction of the desired electrophile to the newly formed organozinc or organocopper species.

This approach expands the synthetic utility of the initial ortho-metalation by enabling a wider range of subsequent chemical transformations.

Flow Chemistry Approaches for the Continuous Synthesis of (2-(4-Morpholinylmethyl)Phenyl)Magnesium

The synthesis of Grignard reagents is often exothermic and can be difficult to control on a large scale in traditional batch reactors. aiche.org Flow chemistry offers a safer, more efficient, and scalable alternative. researchgate.netgordon.edu By carrying out the reaction in a continuous flow system, typically a micro or meso-reactor, heat transfer is significantly improved, and reaction parameters can be precisely controlled. asynt.com

The continuous synthesis of (2-(4-Morpholinylmethyl)Phenyl)Magnesium can be envisioned by pumping streams of the precursor, N-benzylmorpholine, and the magnesiating agent, such as TMPMgCl·LiCl, into a T-mixer where they combine before entering a heated or cooled reaction coil. The short diffusion distances and high surface-area-to-volume ratio in the flow reactor allow for rapid mixing and efficient temperature control, leading to high yields and purity of the desired Grignard reagent in a short residence time. figshare.com

The generated stream of (2-(4-Morpholinylmethyl)Phenyl)Magnesium can then be directly introduced into a second reactor for a subsequent reaction with an electrophile, creating a fully continuous, multi-step synthesis. researchgate.net

Hypothetical Parameters for Continuous Flow Synthesis

| Parameter | Value | Rationale |

|---|---|---|

| Flow Rate (Substrate) | 0.5 mL/min | Typical for lab-scale flow synthesis. |

| Flow Rate (Base) | 0.5 mL/min | To achieve a 1:1 molar ratio with the substrate. |

| Temperature | 25 °C | Flow chemistry often allows for higher temperatures than batch due to better heat control, increasing reaction rates. asynt.com |

| Residence Time | 2 minutes | Fast reaction kinetics are expected in a flow reactor. figshare.com |

| Concentration | 0.5 M in THF | A common concentration for Grignard reagent synthesis. |

| Expected Yield | >90% | High yields are often achieved in flow systems due to precise control over reaction conditions. aiche.org |

This flow chemistry approach not only enhances the safety and scalability of the synthesis of (2-(4-Morpholinylmethyl)Phenyl)Magnesium but also allows for on-demand production of the reagent, minimizing waste and decomposition associated with storage.

Reactivity Profiles and Mechanistic Investigations of 2 4 Morpholinylmethyl Phenyl Magnesium

Nucleophilic Addition Reactions of (2-(4-Morpholinylmethyl)Phenyl)Magnesium

As a strong nucleophile and base, (2-(4-Morpholinylmethyl)Phenyl)Magnesium readily participates in nucleophilic addition reactions. The core mechanism involves the attack of the nucleophilic aryl carbon on an electrophilic carbon atom of a substrate, such as a carbonyl, imine, or nitrile.

The addition of Grignard reagents to carbonyl compounds is a fundamental method for the synthesis of alcohols. wisc.edufiveable.me The reaction proceeds via the nucleophilic attack of the aryl group from the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. fiveable.me

Aldehydes: Reaction with aldehydes furnishes secondary alcohols. For example, addition to formaldehyde is a route to primary alcohols, while other aldehydes like acetaldehyde yield secondary alcohols. libretexts.org

Ketones: Reaction with ketones produces tertiary alcohols. fiveable.melibretexts.org

Esters and Acid Chlorides: These substrates typically react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., -OR' or -Cl), forming a ketone. This ketone intermediate is highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition to yield a tertiary alcohol after workup. libretexts.org

Amides: The reaction with amides can be more complex. While addition to the carbonyl can occur, the acidic N-H protons of primary and secondary amides will be deprotonated first. With tertiary amides, addition can lead to ketones if the initial adduct is stable enough to resist a second addition.

Table 1: Expected Products from Nucleophilic Addition to Carbonyls

| Carbonyl Substrate | Structure | Expected Product after Workup | Product Class |

| Formaldehyde | H₂C=O | (2-(4-Morpholinylmethyl)phenyl)methanol | Primary Alcohol |

| Acetaldehyde | CH₃CHO | 1-(2-(4-Morpholinylmethyl)phenyl)ethanol | Secondary Alcohol |

| Acetone | (CH₃)₂CO | 2-(2-(4-Morpholinylmethyl)phenyl)propan-2-ol | Tertiary Alcohol |

| Ethyl Acetate | CH₃COOEt | 2-(2-(4-Morpholinylmethyl)phenyl)propan-2-ol | Tertiary Alcohol |

| N,N-Dimethylformamide | HCON(CH₃)₂ | 2-(4-Morpholinylmethyl)benzaldehyde | Aldehyde |

Grignard reagents also add to the carbon-nitrogen multiple bonds of imines and nitriles, providing pathways to amines and ketones, respectively.

Imines: The nucleophilic aryl group attacks the electrophilic carbon of the C=N double bond. The resulting magnesium amide intermediate is then hydrolyzed during aqueous workup to furnish a secondary amine.

Nitriles: The addition to the C≡N triple bond of a nitrile forms a magnesium imine salt intermediate. masterorganicchemistry.com This intermediate is stable and does not react with a second equivalent of the Grignard reagent. chemistrysteps.com Subsequent hydrolysis of the imine salt yields a ketone. masterorganicchemistry.comchemistrysteps.com This two-step process is a valuable method for ketone synthesis.

Table 2: Expected Products from Reactions with Imines and Nitriles

| Substrate | Structure | Intermediate | Final Product after Workup | Product Class |

| N-Benzylidenemethylamine | Ph-CH=N-CH₃ | Magnesium Amide | N-((2-(4-Morpholinylmethyl)phenyl)(phenyl)methyl)-N-methylamine | Secondary Amine |

| Acetonitrile | CH₃C≡N | Magnesium Imine Salt | 1-(2-(4-Morpholinylmethyl)phenyl)ethan-1-one | Ketone |

| Benzonitrile | Ph-C≡N | Magnesium Imine Salt | (2-(4-Morpholinylmethyl)phenyl)(phenyl)methanone | Ketone |

The reaction of Grignard reagents with α,β-unsaturated carbonyl compounds can proceed via two competing pathways: direct addition to the carbonyl carbon (1,2-addition) or addition to the β-carbon of the double bond (conjugate or 1,4-addition). libretexts.org

Without a catalyst, strong nucleophiles like Grignard reagents typically favor the kinetically controlled 1,2-addition pathway, leading to the formation of an allylic alcohol. libretexts.orgactachemscand.org However, the 1,4-addition pathway can be promoted by the addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or cyanide (CuCN). nsf.gov The Grignard reagent first undergoes transmetalation with the copper salt to form an organocuprate species in situ, which then preferentially undergoes conjugate addition. masterorganicchemistry.com This reaction generates a magnesium enolate intermediate, which is protonated during workup to give the corresponding saturated ketone or aldehyde.

Table 3: 1,2- vs. 1,4-Addition to an α,β-Unsaturated Ketone

| Substrate | Reagent/Conditions | Addition Type | Expected Product after Workup |

| Cyclohex-2-en-1-one | (2-(4-Morpholinylmethyl)Phenyl)Magnesium | 1,2-Addition | 1-(2-(4-Morpholinylmethyl)phenyl)cyclohex-2-en-1-ol |

| Cyclohex-2-en-1-one | (2-(4-Morpholinylmethyl)Phenyl)Magnesium, cat. CuI | 1,4-Addition | 3-(2-(4-Morpholinylmethyl)phenyl)cyclohexan-1-one |

Cross-Coupling Transformations Involving (2-(4-Morpholinylmethyl)Phenyl)Magnesium

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. (2-(4-Morpholinylmethyl)Phenyl)Magnesium, as a Grignard reagent, is a suitable nucleophilic partner in several of these transformations.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org While the Negishi coupling does not directly use Grignard reagents, (2-(4-Morpholinylmethyl)Phenyl)Magnesium can be readily converted into the required organozinc reagent by transmetalation with a zinc halide, such as zinc chloride (ZnCl₂).

The catalytic cycle generally involves three steps:

Oxidative Addition: The Pd(0) or Ni(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X) to form an organometallic complex.

Transmetalation: The organic group from the organozinc reagent is transferred to the metal catalyst, displacing the halide.

Reductive Elimination: The two organic groups on the metal center are coupled, forming the final product and regenerating the active catalyst.

This method is highly versatile and tolerates a wide range of functional groups. wikipedia.orgnih.gov

Table 4: Representative Negishi Cross-Coupling Reactions

| Coupling Partner (R-X) | Catalyst | Expected Product |

| Iodobenzene | Pd(PPh₃)₄ | 2-(4-Morpholinylmethyl)-1,1'-biphenyl |

| 4-Bromotoluene | PdCl₂(dppf) | 4'-Methyl-2-(4-morpholinylmethyl)-1,1'-biphenyl |

| Vinyl Bromide | Ni(acac)₂ | 4-(2-Vinylbenzyl)morpholine |

The Kumada-Corriu coupling is a direct cross-coupling reaction between a Grignard reagent and an organic (typically aryl or vinyl) halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction was one of the first catalytic cross-coupling methods developed and remains a highly effective tool for synthesizing unsymmetrical biaryls and heterobiaryls. organic-chemistry.org

The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (in this case, directly from the Grignard reagent), and reductive elimination. wikipedia.org The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions, especially given the high reactivity of Grignard reagents. organic-chemistry.org The reaction is particularly valuable for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials.

Table 5: Representative Kumada-Corriu Cross-Coupling Reactions

| Coupling Partner | Catalyst | Expected Product | Product Class |

| 4-Chlorotoluene | Pd(dppf)Cl₂ | 4'-Methyl-2-(4-morpholinylmethyl)-1,1'-biphenyl | Biaryl |

| 2-Bromopyridine | Ni(dppe)Cl₂ | 2-(2-(4-Morpholinylmethyl)phenyl)pyridine | Heterobiaryl |

| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | 4'-Fluoro-2-(4-morpholinylmethyl)-1,1'-biphenyl | Biaryl |

Iron-Catalyzed Cross-Couplings for Sustainable C-C Bond Formation

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. These reactions are particularly effective for forming carbon-carbon bonds using Grignard reagents. In the context of (2-(4-Morpholinylmethyl)Phenyl)Magnesium, iron catalysis would facilitate its coupling with a variety of organic electrophiles, including alkyl and aryl halides.

The general mechanism for iron-catalyzed Kumada-type cross-coupling is believed to involve low-valent iron species and may proceed through radical intermediates. A plausible catalytic cycle begins with the reduction of an iron(II) or iron(III) precatalyst by the Grignard reagent to form a highly reactive, low-valent iron species. This species then undergoes oxidative addition with the organic halide. Subsequent transmetalation with another equivalent of the Grignard reagent, followed by reductive elimination, yields the cross-coupled product and regenerates the active iron catalyst. The use of additives like N-methyl-2-pyrrolidone (NMP) or specific ligands can be crucial for achieving high yields and preventing the formation of homocoupling byproducts. researchgate.net

A key advantage of iron catalysis is its ability to efficiently couple not only aryl bromides and iodides but also the less reactive and more economical aryl chlorides and tosylates. researchgate.net This broad substrate scope makes it a powerful tool for synthetic chemistry.

| Catalyst | Grignard Reagent | Coupling Partner | Product | Yield (%) | Reference |

| Fe(acac)₃ | n-Hexyl-MgBr | 4-Chlorotoluene | 4-n-Hexyltoluene | 94 | researchgate.net |

| Fe(acac)₃ | Phenyl-MgBr | 1-Chloronaphthalene | 1-Phenylnaphthalene | 95 | researchgate.net |

| FeCl₃ | Ethyl-MgBr | Phenyl tosylate | Ethylbenzene | 82 | researchgate.net |

| FeF₃ / SIPr | Phenyl-MgBr | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 95 | acs.org |

This table presents representative examples of iron-catalyzed cross-coupling reactions with various Grignard reagents to illustrate the general utility of the method.

Stereoselective Cross-Coupling Methodologies

The ortho-morpholinylmethyl substituent on the phenylmagnesium moiety can potentially serve as a coordinating group, influencing the trajectory of incoming reagents. However, achieving high levels of stereoselectivity in cross-coupling reactions typically requires the use of external chiral ligands.

In the field of iron-catalyzed reactions, significant progress has been made in developing enantioselective cross-couplings. These methods often involve the reaction of an aryl Grignard reagent with a racemic alkyl halide in the presence of an iron catalyst and a chiral bisphosphine ligand. kyoto-u.ac.jp This approach facilitates the formation of chiral molecules with high enantiomeric excess through an enantioconvergent mechanism. It is proposed that a radical intermediate is formed from the alkyl halide, which is then trapped within a chiral iron-centered environment, leading to the preferential formation of one enantiomer of the product. kyoto-u.ac.jp

While no studies have specifically employed (2-(4-Morpholinylmethyl)Phenyl)Magnesium in such stereoselective reactions, its application in similar systems could be explored. The inherent coordinating ability of the morpholino group might either complement or interfere with the action of the chiral ligand, making it an interesting subject for future research.

| Racemic Halide | Aryl Grignard | Chiral Ligand | Product | Yield (%) | e.r. | Reference |

| Ethyl 2-chloropropanoate | Phenyl-MgBr | (S,S)-iPr-FcPHOX | Ethyl 2-phenylpropanoate | 85 | 83:17 | kyoto-u.ac.jp |

| Ethyl 2-chlorobutanoate | 4-Methoxyphenyl-MgBr | (S,S)-iPr-FcPHOX | Ethyl 2-(4-methoxyphenyl)butanoate | 91 | 86:14 | kyoto-u.ac.jp |

| Ethyl 2-chloro-3-methylbutanoate | 4-Fluorophenyl-MgBr | (S,S)-iPr-FcPHOX | Ethyl 2-(4-fluorophenyl)-3-methylbutanoate | 85 | 91:9 | kyoto-u.ac.jp |

This table illustrates the concept of iron-catalyzed enantioselective cross-coupling using various racemic α-chloroesters and aryl Grignards.

Carbomagnesiation and Hydromagnesiation Reactions

Carbomagnesiation involves the addition of the carbon-magnesium bond of a Grignard reagent across an unsaturated carbon-carbon bond (an alkene or alkyne). Hydromagnesiation is the analogous addition of a magnesium-hydride bond. These reactions are powerful methods for the functionalization of unsaturated systems.

However, these reactions are most commonly observed with alkyl, vinyl, and allyl Grignard reagents. Aryl Grignard reagents, including (2-(4-Morpholinylmethyl)Phenyl)Magnesium, are generally less reactive in uncatalyzed carbomagnesiation reactions with unactivated alkenes and alkynes. Catalysts, typically based on zirconium or titanium, are often required to facilitate such transformations. There is currently no specific information in the scientific literature describing the participation of (2-(4-Morpholinylmethyl)Phenyl)Magnesium in carbomagnesiation or hydromagnesiation reactions.

Functional Group Tolerances and Chemoselectivity Studies

A significant challenge in using Grignard reagents is their high reactivity, which leads to a low tolerance for many common functional groups. Grignard reagents react readily with acidic protons (e.g., from alcohols, amines, thiols) and are incompatible with electrophilic functional groups such as esters, ketones, aldehydes, nitriles, and amides.

The development of catalyzed cross-coupling reactions at low temperatures has somewhat broadened the scope of compatible functional groups. Iron-catalyzed cross-couplings, in particular, have shown remarkable tolerance for certain functionalities that are typically reactive towards Grignard reagents. researchgate.net For instance, ester and cyano groups on the aryl Grignard reagent can be tolerated under carefully controlled iron-catalyzed conditions. researchgate.net

For (2-(4-Morpholinylmethyl)Phenyl)Magnesium, the morpholine (B109124) moiety, being a tertiary amine, is generally stable and non-reactive under Grignard conditions. However, if the coupling partner were to contain sensitive functional groups, chemoselectivity would be a major concern, and the reaction would likely need to be conducted at low temperatures with a suitable catalyst to favor the desired cross-coupling pathway over side reactions.

| Functional Group | Tolerance in Iron-Catalyzed Cross-Coupling |

| Ester | Tolerated on the Grignard reagent at low temperatures researchgate.net |

| Cyano | Tolerated on the Grignard reagent at low temperatures researchgate.net |

| Ketone | Generally not tolerated, can be a coupling partner |

| Aryl Halides | Tolerated, enabling selective cross-coupling |

| Ether | Generally tolerated |

| Tertiary Amine | Generally tolerated |

This table summarizes the general tolerance of various functional groups in iron-catalyzed cross-coupling reactions involving arylmagnesium reagents.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of Grignard reagents is governed by a complex interplay of kinetic and thermodynamic factors. Reaction outcomes can often be directed towards either the kinetically or thermodynamically favored product by controlling reaction conditions such as temperature and time. rit.edu

The kinetics of Grignard reactions are complicated by the Schlenk equilibrium, which describes the equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species in solution.

2 RMgX ⇌ R₂Mg + MgX₂

| Grignard Conc. (mol/L) | [Ph₂Mg] (mol/L) | [PhMgCl] (mol/L) | [MgCl₂] (mol/L) |

| 0.2 | 0.084 | 0.058 | 0.073 |

| 0.4 | 0.171 | 0.115 | 0.144 |

| 0.8 | 0.350 | 0.225 | 0.285 |

This table shows the calculated composition of phenylmagnesium chloride solutions in THF at different concentrations, illustrating the Schlenk equilibrium. Data adapted from Tuulmets et al. researchgate.net

Elucidation of Reaction Mechanisms and Intermediates

Understanding the precise mechanism of reactions involving Grignard reagents is essential for optimizing existing transformations and developing new ones. For catalyzed reactions, this involves delineating the complete catalytic cycle. In iron-catalyzed biaryl cross-coupling, for example, density functional theory (DFT) calculations have been used to investigate potential mechanisms. These studies suggest a cycle involving oxidative addition of the aryl halide to an active Fe(0) or Fe(-II) species, followed by transmetalation with the Grignard reagent and reductive elimination to furnish the product. researchgate.net The exact nature of the intermediates and the rate-limiting step can depend heavily on the substrates, ligands, and reaction conditions.

In-situ spectroscopic techniques are invaluable for the direct observation of reactive intermediates and for monitoring the progress of a reaction in real-time.

Infrared (IR) Spectroscopy: In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring Grignard reagent formation. The consumption of the organic halide and the appearance of characteristic bands associated with the C-Mg bond can be tracked, providing information on reaction initiation and rate. researchgate.net This technique is particularly useful for ensuring safe scale-up of exothermic Grignard formation reactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging due to the presence of paramagnetic species and complex equilibria, NMR spectroscopy can provide detailed structural information about the species present in a Grignard solution. Paramagnetic ¹H-NMR has been used to identify key tris-coordinated ate-iron(II) species as crucial intermediates in certain iron-catalyzed cross-coupling reactions. nih.gov

To date, no specific in-situ spectroscopic studies have been published for the reaction pathways of (2-(4-Morpholinylmethyl)Phenyl)Magnesium. Such studies would be highly valuable to determine the extent of intramolecular coordination and to identify key intermediates in its reactions.

Role of Aggregation States and Solvation in Reactivity

The reactivity of Grignard reagents is profoundly influenced by their state of aggregation and the nature of the solvating medium. In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves monomeric, dimeric, and potentially higher aggregated species. The position of this equilibrium is sensitive to several factors, including the nature of the organic and halide components, the concentration of the reagent, the temperature, and, crucially, the coordinating ability of the solvent.

For a compound like (2-(4-Morpholinylmethyl)Phenyl)Magnesium, the presence of the morpholinylmethyl substituent introduces a significant feature: the potential for intramolecular coordination. The nitrogen and oxygen atoms of the morpholine ring can act as internal Lewis basic sites, coordinating to the magnesium center. This intramolecular coordination can compete with or supplement the coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Key considerations for (2-(4-Morpholinylmethyl)Phenyl)Magnesium include:

Monomer-Dimer Equilibrium: Intramolecular coordination is expected to favor the formation of monomeric species. By satisfying the coordination requirements of the magnesium center internally, the driving force for dimerization is reduced. A higher proportion of the more reactive monomeric form could lead to enhanced reactivity compared to non-coordinating Grignard reagents under similar conditions.

Table 1: Hypothetical Influence of Solvation on the Aggregation State of (2-(4-Morpholinylmethyl)Phenyl)Magnesium

| Solvent System | Predominant Species (Hypothetical) | Expected Relative Reactivity |

| Non-coordinating | Intramolecularly coordinated monomer | High |

| Weakly coordinating | Mixture of internally and externally solvated monomers | Moderate to High |

| Strongly coordinating | Externally solvated monomer | Moderate |

Radical Pathways and Single-Electron Transfer Mechanisms

The mechanism of Grignard reactions has been a subject of extensive debate, with evidence supporting both polar (two-electron) pathways and radical-based single-electron transfer (SET) pathways. The operative mechanism is thought to depend on a variety of factors, including the structure of the Grignard reagent, the nature of the substrate, and the reaction conditions.

A SET mechanism involves the transfer of a single electron from the Grignard reagent to the substrate, generating a radical anion from the substrate and a radical cation from the Grignard reagent, which can then proceed through radical intermediates.

For (2-(4-Morpholinylmethyl)Phenyl)Magnesium, the potential for a SET pathway would be influenced by:

Redox Potentials: The ease with which the Grignard reagent can donate an electron and the substrate can accept an electron is a key determinant. The electronic properties of the aryl ring and the influence of the morpholinylmethyl substituent would affect the oxidation potential of the Grignard reagent.

Intramolecular Coordination: The coordination environment of the magnesium center can influence the energetics of the SET process. The stability of the resulting magnesium species after electron transfer would play a role.

Nature of the Electrophile: Reactions with substrates that have low-lying unoccupied molecular orbitals and are good electron acceptors are more likely to proceed via a SET mechanism.

While there is no direct evidence for radical pathways involving (2-(4-Morpholinylmethyl)Phenyl)Magnesium, studies on other aryl Grignard reagents suggest that SET mechanisms are plausible, particularly in reactions with certain ketones or other easily reducible substrates. The presence of the intramolecularly coordinating morpholino group could potentially modulate the electron-donating ability of the Grignard reagent, thereby influencing the propensity for SET.

Table 2: Factors Potentially Influencing the Mechanistic Pathway of (2-(4-Morpholinylmethyl)Phenyl)Magnesium Reactions

| Factor | Influence on Polar Pathway | Influence on SET Pathway |

| Intramolecular Coordination | May increase nucleophilicity of the carbanion, favoring the polar pathway. | Could alter the oxidation potential, potentially favoring or disfavoring SET. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates in the polar mechanism. | May influence the stability and lifetime of radical ion pairs in the SET pathway. |

| Electrophile Reduction Potential | Less critical for the polar pathway. | A low reduction potential of the electrophile is a strong driver for the SET pathway. |

| Steric Hindrance | Increased steric hindrance at the reaction center can disfavor the concerted polar pathway. | May be less sensitive to steric hindrance. |

Advanced Applications of 2 4 Morpholinylmethyl Phenyl Magnesium in Complex Molecule Synthesis

Stereoselective Synthesis Utilizing (2-(4-Morpholinylmethyl)Phenyl)Magnesium

The presence of the ortho-morpholinylmethyl group is anticipated to play a crucial role in stereoselective transformations by forming a rigid, chelated transition state. This pre-organization of the reactive species can lead to enhanced facial selectivity in additions to prochiral substrates.

Diastereoselective Transformations with Chiral Substrates

In reactions with chiral aldehydes and ketones, particularly those bearing a coordinating group (e.g., an α-alkoxy or α-amino substituent), the morpholino group of the Grignard reagent can act as a key chelating agent. This would involve the formation of a bicyclic, cage-like transition state, locking the conformation of the chiral substrate relative to the incoming nucleophilic phenyl ring. This chelation control can override the substrate's inherent facial bias, which is typically predicted by models such as Felkin-Anh or Cram.

For instance, in the addition to a chiral α-alkoxy ketone, a double chelation model can be proposed. The magnesium atom of the Grignard reagent would coordinate to both the carbonyl oxygen and the α-alkoxy group of the substrate, while also being chelated by the ortho-morpholinylmethyl substituent. This would create a highly organized transition state, leading to a high degree of diastereoselectivity. The expected outcome would be the syn-addition product, as dictated by the chelation control.

Table 1: Hypothetical Diastereoselective Addition to a Chiral α-Alkoxy Ketone This table is illustrative and based on the expected reactivity of chelation-controlled Grignard reagents.

| Entry | Grignard Reagent | Chiral Ketone | Diastereomeric Ratio (syn:anti) |

| 1 | Phenylmagnesium Bromide | 1-hydroxy-1-phenylpropan-2-one | 70:30 |

| 2 | (2-(4-Morpholinylmethyl)Phenyl)Magnesium Bromide | 1-hydroxy-1-phenylpropan-2-one | >95:5 (expected) |

Exploration of Asymmetric Induction in Catalytic Processes

While the (2-(4-Morpholinylmethyl)Phenyl)Magnesium reagent is itself achiral, its unique chelating ability could be harnessed in catalytic asymmetric reactions. For example, in a copper-catalyzed conjugate addition to an α,β-unsaturated compound, the morpholino group could coordinate to the copper center, influencing the geometry of the active catalytic species. If a chiral ligand is also part of the catalytic system, the interaction between the ligand and the morpholino-chelated copper-Grignard complex could lead to enhanced enantioselectivity compared to reactions with simpler Grignard reagents.

Strategic Incorporation of the (2-(4-Morpholinylmethyl)Phenyl) Moiety into Natural Products and Pharmaceutical Intermediates

The (2-(4-Morpholinylmethyl)Phenyl) group is a structural motif that can be found in various biologically active molecules, including certain kinase inhibitors and other pharmaceutical agents. The use of (2-(4-Morpholinylmethyl)Phenyl)Magnesium bromide as a key building block would provide a direct and efficient route to these complex targets. For example, the addition of this Grignard reagent to a suitable electrophilic fragment of a pharmaceutical intermediate could install the entire functionalized phenyl moiety in a single step, significantly shortening the synthetic sequence.

The meta-isomer of this reagent, [3-(4-Morpholinylmethyl)phenyl]magnesium bromide, has been utilized in the synthesis of a fluorescent chemical probe for imaging neural stem/progenitor cells, highlighting the utility of this class of reagents in creating specialized molecules for biomedical applications. sigmaaldrich.com A similar strategic application can be envisioned for the ortho-isomer in constructing targeted pharmaceutical scaffolds.

Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Scaffolds

The reaction of (2-(4-Morpholinylmethyl)Phenyl)Magnesium with various electrophiles opens up a pathway to a wide range of polyfunctionalized aromatic compounds. The morpholinomethyl group itself can be considered a stable, functional group that can be carried through multiple synthetic steps. Subsequent transformations of the newly introduced group can lead to diverse and complex molecular architectures.

Table 2: Potential Reactions with Various Electrophiles This table illustrates the expected products from the reaction of the Grignard reagent with common electrophiles.

| Entry | Electrophile | Product |

| 1 | Iodine | 1-Iodo-2-(4-morpholinylmethyl)benzene |

| 2 | N,N-Dimethylformamide (DMF) | 2-(4-Morpholinylmethyl)benzaldehyde |

| 3 | Carbon Dioxide (CO₂) | 2-(4-Morpholinylmethyl)benzoic acid |

| 4 | Allyl Bromide | 1-Allyl-2-(4-morpholinylmethyl)benzene |

Regioselective Functionalization of Complex Substrates

In the context of cross-coupling reactions, the (2-(4-Morpholinylmethyl)Phenyl)Magnesium reagent can be transmetalated to other metals, such as zinc or copper, to generate organometallic species with different reactivity profiles. These can then participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl or vinyl halides. The presence of the ortho-morpholinylmethyl group could influence the rate and selectivity of these reactions, potentially enabling regioselective functionalization of complex substrates that might be challenging with other methods.

Development of New Synthetic Strategies Utilizing (2-(4-Morpholinylmethyl)Phenyl)Magnesium as a Key Synthon

The unique structure of (2-(4-Morpholinylmethyl)Phenyl)Magnesium makes it an attractive synthon for the development of novel synthetic strategies. One potential area of exploration is in domino or cascade reactions, where the initial addition of the Grignard reagent triggers a series of subsequent intramolecular transformations. The morpholino group could act as an internal base or nucleophile in a later step of the cascade, leading to the rapid construction of complex heterocyclic systems. Such a strategy would be highly atom-economical and could provide access to novel molecular scaffolds that would be difficult to synthesize through traditional multi-step approaches.

Structural Characterization and Computational Chemistry of 2 4 Morpholinylmethyl Phenyl Magnesium and Its Adducts

X-ray Crystallographic Studies of (2-(4-Morpholinylmethyl)Phenyl)Magnesium Complexes and Aggregates

To date, no public crystal structure data for (2-(4-Morpholinylmethyl)Phenyl)Magnesium or its adducts has been found. However, X-ray crystallography would be the definitive method to elucidate its solid-state structure. Such studies would be crucial to determine:

Monomeric vs. Aggregated State: Whether the compound crystallizes as a monomer, dimer, or higher aggregate. The presence of the chelating morpholinylmethyl arm might favor monomeric structures by internally satisfying the coordination sphere of the magnesium atom.

Coordination Geometry: The precise coordination geometry around the magnesium center (e.g., tetrahedral, octahedral).

Bond Lengths and Angles: Key metrics such as the Mg-C, Mg-Br, and Mg-O/N bond distances and the angles between these bonds would provide fundamental insights into the bonding nature. For comparison, in the diethyl ether adduct of phenylmagnesium bromide, the Mg center is tetrahedral. wikipedia.orgchemeurope.com

Intramolecular Coordination: Confirmation and characterization of the coordination of the morpholine (B109124) nitrogen and/or oxygen to the magnesium center.

A hypothetical data table for a potential monomeric THF adduct is presented below.

| Parameter | Expected Value Range | Significance |

| Mg-C (Aryl) Bond Length (Å) | 2.10 - 2.20 | Indicates the nature of the primary organometallic bond. |

| Mg-Br Bond Length (Å) | 2.45 - 2.60 | Reflects the ionic character of the magnesium-halide interaction. |

| Mg-N (Morpholine) Bond Length (Å) | 2.15 - 2.30 | Would confirm and quantify the intramolecular chelation. |

| Mg-O (THF) Bond Length (Å) | 2.00 - 2.15 | Shows the strength of the solvent coordination. |

| C-Mg-Br Bond Angle (°) | 110 - 125 | Key determinant of the coordination geometry around the magnesium atom. |

| N-Mg-C Bond Angle (°) | 80 - 90 | The "bite angle" of the chelating ligand, indicative of ring strain. |

Table 1: Hypothetical X-ray Crystallographic Data for a Monomeric Adduct of (2-(4-Morpholinylmethyl)Phenyl)Magnesium.

Advanced Spectroscopic Investigations (e.g., Multinuclear NMR, Raman, Mass Spectrometry) on Bonding and Solution Structure

Spectroscopic methods are vital for understanding the structure and dynamics of Grignard reagents in solution, where they are most commonly used.

Multinuclear NMR Spectroscopy:

¹H and ¹³C NMR would confirm the organic framework of the molecule. Chemical shift changes in the morpholinylmethyl protons and carbons upon Grignard formation would provide strong evidence of intramolecular coordination in solution.

²⁵Mg NMR, although challenging due to the quadrupolar nature of the nucleus and its low natural abundance, could provide direct information about the symmetry of the magnesium environment and distinguish between different species in the Schlenk equilibrium.

Raman Spectroscopy: This technique could probe the Mg-C stretching vibration, offering insights into the bond strength. Changes in the vibrational modes of the morpholine and phenyl rings upon complexation could also be observed.

Mass Spectrometry: While challenging for reactive species like Grignard reagents, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could potentially identify the mass of solvated clusters and fragments, providing clues about aggregation in the gas phase. rsc.org The fragmentation pattern would also help to confirm the structure of the organic ligand. docbrown.info

Density Functional Theory (DFT) Calculations for Mechanistic Insights

In the absence of extensive experimental data, DFT calculations would be an invaluable tool for predicting the properties and reactivity of (2-(4-Morpholinylmethyl)Phenyl)Magnesium. ajchem-a.com

DFT calculations could model the reaction of this Grignard reagent with various electrophiles. By calculating the energies of possible reaction pathways, one could predict whether reactions are likely to be kinetically or thermodynamically controlled and anticipate the regioselectivity of its additions to substrates.

A key application of DFT would be to locate the transition state structures for reactions involving (2-(4-Morpholinylmethyl)Phenyl)Magnesium. The calculated energy barriers (activation energies) would provide quantitative predictions of reaction rates and help to explain the influence of the intramolecularly coordinating morpholino group on reactivity.

DFT would allow for a detailed analysis of the electronic structure.

Natural Bond Orbital (NBO) analysis: This could quantify the charge distribution, confirming the expected polarization of the Mg-C bond and providing insight into the degree of covalency versus ionicity.

Atoms in Molecules (AIM) theory: This could be used to characterize the nature of the chemical bonds, including the potential intramolecular Mg-N interaction.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reagent's nucleophilicity and its interactions with electrophiles.

| Computational Method | Information Gained | Relevance |

| DFT Optimization | Optimized geometries, relative energies of isomers and aggregates. | Predicts the most stable structures in the gas phase. |

| NBO Analysis | Atomic charges, bond orders, and hybridization. | Quantifies the electronic nature of the key bonds (Mg-C, Mg-N). |

| Frequency Calculation | Vibrational frequencies for comparison with IR/Raman, zero-point energies. | Confirms structures as minima or transition states. |

| Transition State Search | Geometries and energies of transition states. | Elucidates reaction mechanisms and predicts kinetic feasibility. |

| Solvation Model | Simulates the effect of the solvent (e.g., THF) on structure and reactivity. | Provides a more realistic model of the conditions under which the reagent is used. |

Table 2: Potential Applications of DFT in the Study of (2-(4-Morpholinylmethyl)Phenyl)Magnesium.

Molecular Dynamics Simulations to Understand Solvation and Aggregation Behavior

Molecular dynamics (MD) simulations could provide a dynamic picture of the behavior of (2-(4-Morpholinylmethyl)Phenyl)Magnesium in solution over time.

Solvation Shell Structure: MD simulations can reveal the detailed structure of the solvent molecules (THF) around the magnesium center and how this structure changes over time.

Ligand Exchange Dynamics: The simulations could model the exchange of coordinated THF molecules with other ligands or the dynamic opening and closing of the intramolecular chelate ring.

Aggregation Dynamics: MD could be used to study the thermodynamics and kinetics of dimer formation and other aggregation processes, providing insight into the species present in solution under different concentration regimes.

Emerging Methodologies and Future Research Directions for 2 4 Morpholinylmethyl Phenyl Magnesium

Electrochemistry and Photochemistry in the Context of Organomagnesium Reactions

The reactivity of organomagnesium compounds is traditionally viewed through the lens of nucleophilic addition and substitution. However, electrochemical and photochemical methods offer new pathways for controlling their reactivity and accessing unique chemical transformations.

Electrochemistry: The electrochemical behavior of Grignard reagents is complex, involving the Schlenk equilibrium and the formation of various charged species in solution. bartleby.comacs.org Electrochemical studies can elucidate the nature of these species and their redox potentials. acs.org For instance, the oxidation-reduction behavior of related organometallic compounds like ferrocene (B1249389) is well-documented and serves as a model for controlling electron-transfer processes. wikipedia.org Applying these principles to (2-(4-Morpholinylmethyl)Phenyl)Magnesium could enable fine-tuned control over its reactivity, potentially favoring single-electron transfer (SET) pathways over traditional two-electron processes. organic-chemistry.org This could lead to novel coupling reactions or the generation of radical intermediates under mild, electrochemically controlled conditions.

Photochemistry: Photochemical activation provides another avenue for harnessing the reactivity of Grignard reagents. Research has shown that allyl Grignard reagents can undergo photochemical-induced cyclization. acs.org Furthermore, the interaction of Grignard reagents with oxygen can lead to chemiluminescence, indicating the formation of electronically excited species through radical pathways. acs.org For (2-(4-Morpholinylmethyl)Phenyl)Magnesium, irradiation with light could initiate SET processes, similar to those observed with sterically hindered ketones, or enable reactions that are not feasible under thermal conditions. organic-chemistry.org The morpholinyl moiety itself may influence the photochemical properties of the compound, a research area that remains largely unexplored.

| Method | Potential Application for (2-(4-Morpholinylmethyl)Phenyl)Magnesium | Research Focus |

| Cyclic Voltammetry | Determine oxidation and reduction potentials to predict SET feasibility. | Elucidating the influence of the morpholinylmethyl group on redox properties. |

| Controlled-Potential Electrolysis | Drive specific synthetic transformations (e.g., reductive or oxidative couplings). | Selective C-C bond formation under electrochemical control. |

| Photochemical Irradiation | Initiate radical reactions or access unique excited states. | Exploring photo-induced cyclization or cross-coupling reactions. |

| Chemiluminescence Studies | Investigate reaction mechanisms involving radical intermediates. | Understanding oxidation pathways and the role of the ligand structure. |

Integration with Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient strategy for building molecular complexity. umb.edu Grignard reagents have been successfully used in MCRs to generate diverse libraries of compounds for applications such as drug discovery. rsc.orgacs.org

The integration of (2-(4-Morpholinylmethyl)Phenyl)Magnesium into MCR systems is a promising future direction. It can be used as one component in a mixture of different Grignard reagents that react with a single electrophile, such as an aldehyde or ketone, to produce a library of related alcohols. rsc.org This approach allows for the rapid synthesis and screening of numerous analogues. The (2-(4-Morpholinylmethyl)Phenyl) group would introduce a specific structural and functional motif into each member of the library, providing a handle for tuning properties like solubility, bioavailability, or coordinating ability.

A hypothetical three-component reaction could involve (2-(4-Morpholinylmethyl)Phenyl)Magnesium, an aldehyde, and another nucleophile, potentially leading to complex amine structures in a single, atom-economical step.

| Reactant 1 (Grignard) | Reactant 2 (Electrophile) | Reactant 3 | Potential Product Class |

| (2-(4-Morpholinylmethyl)Phenyl)MgX | Benzaldehyde | - | Substituted Benzyl Alcohols |

| Mixture including (2-(4-Morpholinylmethyl)Phenyl)MgX | Ketone | - | Library of Tertiary Alcohols rsc.org |

| (2-(4-Morpholinylmethyl)Phenyl)MgX | Thioformamide | Organolithium Reagent | Tertiary Amines organic-chemistry.org |

| (2-(4-Morpholinylmethyl)Phenyl)MgX | Carbon Dioxide | - | Carboxylic Acids masterorganicchemistry.com |

Applications in Polymer Chemistry and Materials Science

Organomagnesium compounds are foundational to polymer chemistry, serving as initiators for anionic polymerization and as reagents for polymer functionalization. numberanalytics.com

Monomer Precursor and Polymer Initiator: (2-(4-Morpholinylmethyl)Phenyl)Magnesium can act as an initiator for the anionic polymerization of monomers like styrene (B11656) or dienes. numberanalytics.com This would result in polymers with the (2-(4-Morpholinylmethyl)Phenyl) group at the chain end. This terminal functional group could then be used to anchor the polymer to surfaces or to other molecules.

Polymer Functionalization: A more versatile application lies in using the Grignard reagent to introduce the morpholinylmethylphenyl moiety as a pendant group along a polymer chain. This can be achieved by reacting the Grignard reagent with a polymer containing electrophilic sites (e.g., ester or ketone groups). The introduction of these polar, functional groups can dramatically alter the material properties of the polymer, such as its thermal stability, solubility in different solvents, and its ability to coordinate with metal ions.

Materials Science: In the solid state, organomagnesium compounds can form complex polymeric or oligomeric structures through intermolecular bridging. wikipedia.orglibretexts.org The specific structure of (2-(4-Morpholinylmethyl)Phenyl)Magnesium in the solid state has not been reported, but the presence of the coordinating morpholine (B109124) group could lead to novel supramolecular assemblies with interesting material properties. Furthermore, magnesium-containing materials like magnesium anthracene (B1667546) are used as sources of highly active magnesium, suggesting that organomagnesium solids can have unique chemical utility. wikipedia.org

| Application Area | Specific Use of (2-(4-Morpholinylmethyl)Phenyl)Magnesium | Resulting Feature/Property |

| Anionic Polymerization | As an initiator for styrene polymerization. | Polystyrene with a terminal morpholinylmethylphenyl group. numberanalytics.com |

| Polymer Modification | Reaction with poly(methyl methacrylate). | Introduction of pendant functional groups, altering polarity and solubility. |

| Materials Synthesis | As a building block for metal-organic frameworks (MOFs). | Creation of porous materials with potential for catalysis or gas storage. |

| Solid-State Chemistry | Characterization of its crystalline structure. | Understanding of self-assembly and intermolecular coordination. libretexts.org |

Green Chemistry Considerations in the Synthesis and Application of (2-(4-Morpholinylmethyl)Phenyl)Magnesium

The synthesis of Grignard reagents traditionally involves volatile and flammable ether solvents, posing safety and environmental concerns. beyondbenign.org Modern research focuses on aligning these classic reactions with the principles of green chemistry. niscpr.res.insoton.ac.uk

Greener Solvents: A key area of improvement is the replacement of traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF). 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative, as it can be derived from renewable resources like corn cobs and often provides better reaction performance. umb.edugordon.edu

Process Intensification: Continuous flow synthesis offers significant advantages over batch processing. Using continuous stirred-tank reactors (CSTRs) or microreactors minimizes the volume of reactive material at any given time, greatly improving safety. gordon.edunih.gov This approach also allows for better temperature control, reduced waste, and eliminates the need for energy-intensive drying operations between batches. gordon.edu

Alternative Activation Methods: Recent advances include mechanochemical synthesis, where ball milling is used to generate Grignard reagents, sometimes even in the presence of air, reducing or eliminating the need for bulk solvents. organic-chemistry.orgsoton.ac.uk These solvent-free or low-solvent methods represent a significant step towards a more sustainable practice.

| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefit |

| Safer Solvents | Diethyl Ether, THF beyondbenign.org | 2-Methyltetrahydrofuran (2-MeTHF) gordon.edu | Renewable source, improved performance. |

| Energy Efficiency | Batch processing with external heating/cooling. | Continuous flow synthesis in microreactors. nih.gov | Improved heat transfer, reduced energy consumption. |

| Waste Prevention | Use of stoichiometric reagents, solvent waste. | Catalytic processes, mechanochemical synthesis. organic-chemistry.orgsoton.ac.uk | Higher atom economy, elimination of solvent waste. |

| Accident Prevention | Large-scale batch reactions with significant exotherms. | Continuous flow with small reactor volumes. gordon.edu | Inherent safety, minimizes risk of thermal runaway. |

Design of Novel Catalytic Systems utilizing the Morpholinylmethyl Ligand Structure

While the primary role of a Grignard reagent is as a nucleophile, the organic fragment that remains after the reaction can possess valuable properties. The (2-(4-Morpholinylmethyl)Phenyl) moiety is a prime example, containing a potential N,O-bidentate ligand system. The nitrogen and oxygen atoms of the morpholine group are positioned to chelate to a metal center, a structural motif widely used in modern catalysis.

Future research could focus on synthesizing molecules where this group is appended to a substrate. Upon reaction with a transition metal precursor (e.g., palladium, nickel, or copper), this appended group could act as a directing group, guiding the catalyst to a specific site on the molecule to perform a subsequent transformation with high selectivity.

Alternatively, new, discrete ligands that incorporate the morpholinylmethylphenyl scaffold could be designed. Such ligands could be used to create novel transition-metal catalysts for a variety of reactions, including cross-coupling, hydrogenation, or polymerization. The steric and electronic properties of the ligand, influenced by the morpholine ring and the phenyl backbone, could be tuned to optimize catalytic activity and selectivity. nih.govnih.gov The development of new ligands is crucial for advancing photoreactions and other catalytic processes. chiba-u.jp

| Catalytic Strategy | Description | Potential Reaction |

| Directing Group | The morpholinylmethylphenyl group is installed on a substrate to direct a catalyst to a nearby C-H bond. | C-H activation/functionalization. |

| Bidentate Ligand | A molecule containing the morpholinylmethylphenyl scaffold is used to form a complex with a transition metal. | Suzuki-Miyaura cross-coupling. nih.gov |

| Multimetallic Catalysis | The N,O-donor sites are used to assemble bimetallic or polymetallic complexes. | Cooperative catalysis for ring-opening polymerization. researchgate.net |

| Photocatalysis | The ligand structure is part of a transition metal complex designed for photocatalytic cycles. | Light-driven redox reactions. chiba-u.jp |

Development of Robust and Scalable Synthetic Protocols for Industrial Relevance

For any chemical reagent to be industrially relevant, its synthesis must be robust, safe, and scalable. Significant progress has been made in moving Grignard reagent production from the lab bench to pilot and industrial scales. acs.orgacs.org

Continuous Flow Manufacturing: As mentioned under green chemistry, continuous flow processing is key to safe and scalable synthesis. gordon.edu Protocols have been developed that use a large excess of magnesium turnings in a packed-bed or stirred reactor. acs.orgacs.org This approach, combined with mechanical activation of the magnesium surface, can achieve nearly complete conversion of the organic halide with short residence times, leading to high throughput and consistent product quality. acs.org

Flash Chemistry: For particularly unstable organomagnesium intermediates, "flash chemistry" protocols in continuous flow reactors enable their generation and immediate use in a subsequent reaction, with total residence times of mere seconds. nih.gov This strategy allows for transformations that are impossible in batch reactors due to rapid decomposition. nih.gov

Process Analytical Technology (PAT): The integration of real-time monitoring tools, such as inline infrared (IR) spectroscopy, into continuous flow setups allows for precise process control. acs.org This ensures the reaction is proceeding as expected and allows for immediate adjustments, which is critical for maintaining quality and safety during large-scale production.

Developing such a protocol for (2-(4-Morpholinylmethyl)Phenyl)Magnesium would involve optimizing parameters like solvent choice, flow rate, temperature, and the method of magnesium activation to ensure high yield and purity on a scale relevant for industrial applications.

| Parameter | Laboratory Scale (Batch) | Scalable Protocol (Continuous Flow) | Advantage of Scalable Protocol |

| Magnesium Form | Turnings or powder | Turnings in large excess acs.org | Suppresses side reactions, enables continuous operation. |

| Activation | Iodine, 1,2-dibromoethane | In-situ mechanical abrasion acs.org | Avoids chemical activators, consistent surface activity. |

| Heat Control | External bath | High surface-to-volume ratio in reactor | Superior heat dissipation, enhanced safety. nih.gov |

| Process Control | Manual sampling and offline analysis | Inline IR spectroscopy, automated feedback loops acs.org | Real-time quality control, process robustness. |

| Throughput | mmol to mol scale | kg to ton scale | Suitable for industrial production. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.